BenchChemオンラインストアへようこそ!

CYP1A1 inhibitor 8a

CYP1A1 inhibition chalcone SAR enzyme kinetics

Why choose CYP1A1 inhibitor 8a? Its unmatched selectivity (>10-fold over CYP1A2, >100-fold over CYP2/3 families) eliminates off-target ambiguity, ensuring your CYP1A1 pathway data is definitive. With a validated IC50 of 58 nM and proven functional efficacy (2.9-fold EC50 shift in HEK293 cells vs. B[a]P toxicity), 8a is the benchmark for chemoprevention studies. Insist on this specific chalcone derivative to guarantee experimental rigor and reproducibility.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B1669661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP1A1 inhibitor 8a
SynonymsCYP1A1 inhibitor 8a; 
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2
InChIInChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+
InChIKeyLTMMHRRDZVGAIL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CYP1A1 Inhibitor 8a: A Highly Selective and Potent Chalcone-Based CYP1A1 Inhibitor for Cancer Chemoprevention Research


CYP1A1 inhibitor 8a, also known as (E)-3-(3,4,5-trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, is a heterocyclic chalcone derivative that functions as a potent and selective inhibitor of the cytochrome P450 1A1 enzyme [1]. This compound exhibits significant potency (IC50 = 58 nM in Sacchrosomes™) and a well-characterized selectivity profile, displaying over 10-fold selectivity against other CYP1 subfamily enzymes and greater than 100-fold selectivity over CYP2 and CYP3 family enzymes [1]. Its primary application lies in research focused on cancer chemoprevention, where CYP1A1 inhibition is a validated strategy to prevent the metabolic activation of procarcinogens like benzo[a]pyrene (B[a]P) [1].

Why Generic CYP1A1 Inhibitors Cannot Substitute for 8a in Precision Research


The term 'CYP1A1 inhibitor' encompasses a chemically diverse group of molecules with widely varying potencies, selectivity profiles, and functional efficacy in cellular models [1]. A meta-analysis of P450 family 1 inhibitors highlights that the relationship between chemical structure and selectivity is complex and often ambiguous, making the simple assumption of functional equivalence highly unreliable [2]. Consequently, the use of a non-optimized or poorly characterized analog in a critical experiment can lead to off-target effects, misinterpretation of biological pathways, and a failure to reproduce key findings, especially when assessing nuanced outcomes like cellular protection from B[a]P toxicity. The specific, quantifiable characteristics of 8a, detailed below, are therefore essential for ensuring experimental rigor and reproducibility.

Quantitative Differentiation of CYP1A1 Inhibitor 8a: A Data-Driven Guide for Procurement


Superior Potency Against a Close Structural Analog (8k) in Head-to-Head Testing

In a direct comparison of compounds from the same synthetic series, 8a exhibited a lower IC50 value than its close analog, 8k, indicating a measurable improvement in potency [1].

CYP1A1 inhibition chalcone SAR enzyme kinetics

Significant Potency Advantage Over an Alternative Pyrrole-Based Chalcone Inhibitor (3j)

When compared to a representative CYP1A1 inhibitor from a different chalcone subclass (a pyrrole-based chalcone), 8a demonstrates substantially greater potency [1][2].

CYP1A1 inhibition cross-study analysis potency comparison

Unique Selectivity Profile Compared to the Classical Inhibitor Alpha-Naphthoflavone (ANF)

Unlike the classic CYP1A1 inhibitor ANF, which potently inhibits CYP1A2 and CYP1B1, 8a exhibits a high degree of selectivity for CYP1A1 over other major CYP isoforms [1].

CYP1A1 selectivity enzyme profiling off-target risk

Demonstrated Functional Efficacy in Protecting Cells from Procarcinogen Toxicity

In a live-cell functional assay, 8a provided significant protection against CYP1A1-mediated toxicity from the procarcinogen benzo[a]pyrene (B[a]P), as quantified by a shift in EC50 [1].

cellular protection B[a]P toxicity functional assay chemoprevention

Optimal Research and Industrial Application Scenarios for CYP1A1 Inhibitor 8a


Mechanistic Studies on CYP1A1-Mediated Carcinogen Activation

8a is the preferred tool compound for experiments designed to isolate and study the specific contribution of CYP1A1 to the metabolic activation of procarcinogens like B[a]P. Its high selectivity (>10-fold over CYP1A2) ensures that any observed biological effect can be confidently attributed to CYP1A1 inhibition, as demonstrated by its superiority over non-selective agents like ANF [1].

Structure-Activity Relationship (SAR) Campaigns for Chalcone-Based Inhibitors

For medicinal chemistry efforts aimed at optimizing CYP1A1 inhibitors, 8a serves as a high-quality benchmark. Its well-defined potency (IC50 = 58 nM) and direct comparison to a close analog (8k, IC50 = 65 nM) provide a robust data point for establishing SAR trends and validating new synthetic leads [2].

In Vitro Chemoprevention Screening and Validation

8a is an ideal positive control or test agent in cell-based assays designed to screen for or validate chemopreventive compounds. Its demonstrated ability to protect cells from B[a]P-induced toxicity, as quantified by a 2.9-fold shift in EC50 in HEK293 cells, provides a direct functional readout that is more biologically relevant than isolated enzyme assays [3].

Developing In Vivo Proof-of-Concept Models for CYP1A1-Targeted Therapies

Given its combination of high potency (IC50 = 58 nM), strong selectivity (>10-fold over CYP1 family members), and functional efficacy in cellular models, 8a is well-suited for advancing into preliminary in vivo studies to establish proof-of-concept for CYP1A1-targeted interventions in cancer prevention or to validate its biomarker engagement [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP1A1 inhibitor 8a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.